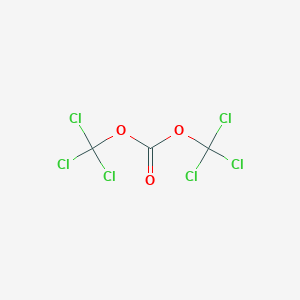

Triphosgene

Cat. No. B027547

Key on ui cas rn:

32315-10-9

M. Wt: 296.7 g/mol

InChI Key: UCPYLLCMEDAXFR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08436182B2

Procedure details

In a three-neck flask the solution of triphosgene (10.87 g, 36.63 mmol) in toluene (60 mL) is prepared at room temperature (23° C.), then the reactor is placed in an ice-water cooling bath. In a separate flask (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (20.0 g, 95.55 mmol, purity 99% (HPLC)) and pyridine (3.26 mL, 40.30 mmol) are placed in toluene (80 mL), while heating at 50-70° C. until the whole amount of solid is dissolved. After cooling down to room temperature, the clear toluene solution is transferred into a dropping funnel. The solution is added dropwise within ca. 10 min. to triphosgene in toluene solution. When the addition is complete, the cooling bath is removed and the reactor is submerged in an oil bath. Reaction mixture is heated at 70-80° C., in a mean time thick yellow solid slowly dissolves. Since reaction temperature reaches 50° C., heating and stirring is continued for 45 min., until disappearance of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline signal (TLC control in CH2Cl2—MeOH 95:5, v/v against substrate sample) is observed. After completion of the reaction the mixture is cooled down to room temperature (20-24° C.), filtered through celit to remove precipitated pyridinium hydrochloride. Celit layer is washed with toluene (20 mL). Toluene (145 mL) is removed under reduced pressure (0.1-0.15 mmHg) from the post-reaction mixture, while heating the condensing flask in a water bath at 60-65° C. The oily residue is dissolved in heptan (200 mL) at reflux and the hot solution is filtered through celit (20 g), washed with heptan before filtration. The celit layer is washed with hot heptan (2×50 mL) after filtration. The excess of solvent (170 mL) is removed under reduced pressure; the condensed solution to ca. ½ volume is left at 5° C. for 12 h. Crystalline, colorless solid is filtered off and washed with heptan (2×15 mL). (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolinecarbonyl chloride is obtained in 23.3 g, 90% yield; purity (HPLC) 98.4%; T(onset)=62.7° C.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

CH2Cl2 MeOH

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([C@H:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:10][CH2:9][NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.[Cl:23][C:24]([Cl:34])([O:26][C:27](=[O:33])[O:28][C:29]([Cl:32])([Cl:31])[Cl:30])[Cl:25]>C1(C)C=CC=CC=1.C(Cl)Cl.CO>[Cl:23][C:24]([Cl:25])([O:26][C:27](=[O:33])[O:28][C:29]([Cl:32])([Cl:30])[Cl:31])[Cl:34].[C:1]1([C@@:7]2([C:24]([Cl:23])=[O:26])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:10][CH2:9][NH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[C@@H]1NCCC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

3.26 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[C@@H]1NCCC2=CC=CC=C12

|

Step Six

|

Name

|

CH2Cl2 MeOH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 (± 10) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reactor is placed in an ice-water cooling bath

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

is dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling down to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling bath is removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reactor is submerged in an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is heated at 70-80° C., in a mean time thick yellow solid

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

slowly dissolves

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Since reaction temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches 50° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled down to room temperature (20-24° C.)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through celit

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated pyridinium hydrochloride

|

WASH

|

Type

|

WASH

|

|

Details

|

Celit layer is washed with toluene (20 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Toluene (145 mL) is removed under reduced pressure (0.1-0.15 mmHg) from the post-reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while heating the condensing flask in a water bath at 60-65° C

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The oily residue is dissolved in heptan (200 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the hot solution is filtered through celit (20 g)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with heptan before filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The celit layer is washed with hot heptan (2×50 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

after filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The excess of solvent (170 mL) is removed under reduced pressure

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Crystalline, colorless solid is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with heptan (2×15 mL)

|

Outcomes

Product

Details

Reaction Time |

12 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 36.63 mmol | |

| AMOUNT: MASS | 10.87 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)[C@@]1(NCCC2=CC=CC=C12)C(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08436182B2

Procedure details

In a three-neck flask the solution of triphosgene (10.87 g, 36.63 mmol) in toluene (60 mL) is prepared at room temperature (23° C.), then the reactor is placed in an ice-water cooling bath. In a separate flask (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (20.0 g, 95.55 mmol, purity 99% (HPLC)) and pyridine (3.26 mL, 40.30 mmol) are placed in toluene (80 mL), while heating at 50-70° C. until the whole amount of solid is dissolved. After cooling down to room temperature, the clear toluene solution is transferred into a dropping funnel. The solution is added dropwise within ca. 10 min. to triphosgene in toluene solution. When the addition is complete, the cooling bath is removed and the reactor is submerged in an oil bath. Reaction mixture is heated at 70-80° C., in a mean time thick yellow solid slowly dissolves. Since reaction temperature reaches 50° C., heating and stirring is continued for 45 min., until disappearance of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline signal (TLC control in CH2Cl2—MeOH 95:5, v/v against substrate sample) is observed. After completion of the reaction the mixture is cooled down to room temperature (20-24° C.), filtered through celit to remove precipitated pyridinium hydrochloride. Celit layer is washed with toluene (20 mL). Toluene (145 mL) is removed under reduced pressure (0.1-0.15 mmHg) from the post-reaction mixture, while heating the condensing flask in a water bath at 60-65° C. The oily residue is dissolved in heptan (200 mL) at reflux and the hot solution is filtered through celit (20 g), washed with heptan before filtration. The celit layer is washed with hot heptan (2×50 mL) after filtration. The excess of solvent (170 mL) is removed under reduced pressure; the condensed solution to ca. ½ volume is left at 5° C. for 12 h. Crystalline, colorless solid is filtered off and washed with heptan (2×15 mL). (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolinecarbonyl chloride is obtained in 23.3 g, 90% yield; purity (HPLC) 98.4%; T(onset)=62.7° C.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

CH2Cl2 MeOH

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([C@H:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:10][CH2:9][NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.[Cl:23][C:24]([Cl:34])([O:26][C:27](=[O:33])[O:28][C:29]([Cl:32])([Cl:31])[Cl:30])[Cl:25]>C1(C)C=CC=CC=1.C(Cl)Cl.CO>[Cl:23][C:24]([Cl:25])([O:26][C:27](=[O:33])[O:28][C:29]([Cl:32])([Cl:30])[Cl:31])[Cl:34].[C:1]1([C@@:7]2([C:24]([Cl:23])=[O:26])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:10][CH2:9][NH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[C@@H]1NCCC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

3.26 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[C@@H]1NCCC2=CC=CC=C12

|

Step Six

|

Name

|

CH2Cl2 MeOH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl.CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 (± 10) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reactor is placed in an ice-water cooling bath

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

is dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling down to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling bath is removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reactor is submerged in an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is heated at 70-80° C., in a mean time thick yellow solid

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

slowly dissolves

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Since reaction temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches 50° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled down to room temperature (20-24° C.)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through celit

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated pyridinium hydrochloride

|

WASH

|

Type

|

WASH

|

|

Details

|

Celit layer is washed with toluene (20 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Toluene (145 mL) is removed under reduced pressure (0.1-0.15 mmHg) from the post-reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while heating the condensing flask in a water bath at 60-65° C

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The oily residue is dissolved in heptan (200 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the hot solution is filtered through celit (20 g)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with heptan before filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The celit layer is washed with hot heptan (2×50 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

after filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The excess of solvent (170 mL) is removed under reduced pressure

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Crystalline, colorless solid is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with heptan (2×15 mL)

|

Outcomes

Product

Details

Reaction Time |

12 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 36.63 mmol | |

| AMOUNT: MASS | 10.87 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)[C@@]1(NCCC2=CC=CC=C12)C(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |